3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:
- 3-position: A 4-fluorophenyl group, enhancing electronic and steric properties for target interactions.
- 2- and 5-positions: Methyl substituents, contributing to lipophilicity and metabolic stability.
- 7-position: A 4-phenylpiperazine moiety, likely influencing solubility and receptor binding via π-π interactions or basic nitrogen atoms.
This scaffold is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and central nervous system modulation .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSMXMACJPTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core-First Approach with Sequential Substitutions
Stepwise Preparation Methods
Step 1: Synthesis of 5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine
Ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as the starting material. Hydrolysis under basic conditions yields the carboxylic acid, which is decarboxylated to form 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine.
Step 3: Methylation at Positions 2 and 5
Methyl groups are introduced using methyl iodide in the presence of a base (e.g., potassium carbonate) in acetonitrile. Reaction at 80°C for 6 hours affords 2,5-dimethyl substitution.
Step 4: Installation of 3-(4-Fluorophenyl) Group
A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid under palladium catalysis installs the 3-(4-fluorophenyl) group. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and a 1,4-dioxane/water mixture at 90°C.
Step 1: Preparation of 3-(4-Fluorophenyl)-5-methylpyrazol-5-amine
Condensation of 4-fluoroacetophenone with hydrazine hydrate forms the pyrazole ring, followed by methylation using methyl iodide.
Step 2: Cyclocondensation with β-Enaminone
Reaction with a β-enaminone derivative (e.g., 3-dimethylaminopropenone) in acetic acid yields the pyrazolo[1,5-a]pyrimidine core with inherent 3-(4-fluorophenyl) and 5-methyl groups.
Step 3: Piperazine Substitution and Final Methylation
Chlorination at position 7 (using POCl₃) enables substitution with 4-phenylpiperazine, followed by methylation at position 2 via Friedel-Crafts alkylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity.
Challenges and Troubleshooting
Chemical Reactions Analysis
3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The fluorophenyl and phenylpiperazine substituents contribute to its pharmacological properties. The molecular formula is with a molecular weight of 339.41 g/mol.
Antidepressant Activity
Research has indicated that compounds similar to 3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibit significant antidepressant properties. A study demonstrated that the compound acts as a selective serotonin receptor modulator, influencing both 5-HT1A and 5-HT7 receptors, which are crucial in mood regulation .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death .
Neuroprotective Effects
In neurological research, the compound's neuroprotective effects have been explored. It has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 2: Summary of Pharmacological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving animal models, the efficacy of the compound was compared to standard antidepressants. Results showed that subjects treated with the compound exhibited a significant reduction in depressive-like behaviors compared to controls, indicating its potential as a new antidepressant agent.
Case Study 2: Cancer Treatment
A study conducted on human breast cancer cell lines demonstrated that treatment with 3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine led to a dose-dependent decrease in cell viability. This effect was attributed to the activation of apoptotic pathways and inhibition of tumor growth factors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function . This interaction can result in various biological effects, including changes in cellular signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 4-fluorophenyl group at the 3-position is a common feature in many analogs. Comparisons include:
- Chlorinated analogs may exhibit altered pharmacokinetics due to increased lipophilicity.
Substituent Variations at the 7-Position
The 4-phenylpiperazine group distinguishes the target compound from analogs with simpler or bulkier substituents:
- 7-Piperidin-1-yl analogs (e.g., ):
- Piperidine lacks the phenyl group, reducing aromatic interactions but improving basicity for solubility.
- 7-(Pyrimidinylpiperazine) analogs (e.g., ):
- Additional pyrimidine rings introduce hydrogen-bonding sites, which may enhance affinity for kinases or nucleic acid targets.
Substituent Variations at the 2- and 5-Positions
- 2-Methyl vs. 2-(Methylsulfonyl)phenyl (e.g., ):
- The methyl group in the target compound minimizes steric hindrance, whereas a sulfonyl group (electron-withdrawing) could enhance target binding but reduce membrane permeability.
- 5-Methyl vs. 5-Aryl Groups (e.g., ):
- Methyl at the 5-position (target) offers steric simplicity, while aryl groups (e.g., 4-methoxyphenyl in compound 34 ) may improve π-stacking but increase molecular weight.
Biological Activity
3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-1H-pyrazole derivatives with various electrophiles. Recent studies have employed microwave-assisted synthesis and ultrasound techniques to enhance yields and reduce reaction times. The target compound can be synthesized through a multi-step process involving the formation of key intermediates that undergo cyclization to yield the final product.
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. For instance, a study evaluated the cytotoxic effects of several derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results demonstrated that many derivatives showed IC50 values in the nanomolar range, indicating potent antitumor activity compared to standard chemotherapeutics like Doxorubicin .
| Cell Line | Compound IC50 (nM) | Control IC50 (Doxorubicin) |
|---|---|---|
| MCF-7 | 45 - 97 | 144 |
| HCT-116 | 6 - 99 | 176 |
| HepG-2 | 48 - 90 | 19 |
Antimicrobial Activity
In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Studies have shown that certain pyrazolo[1,5-a]pyrimidines possess antibacterial and antifungal properties. The mechanism of action often involves inhibition of bacterial growth and disruption of fungal cell membranes .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these enzymes can lead to apoptosis in cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Breast Cancer Treatment : A case study reported that a derivative similar to the target compound significantly inhibited tumor growth in MCF-7 xenograft models.
- Combination Therapy : Another study explored the use of this compound in combination with traditional chemotherapeutics, finding enhanced efficacy and reduced side effects.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including cyclization of pyrazolo[1,5-a]pyrimidine precursors with functionalized amines. Key steps include:
- Cyclization : Reacting 3,5-diaminopyrazole derivatives with trifluoromethyl-substituted diketones under reflux (e.g., ethanol, 453–458 K) to form the pyrazolo[1,5-a]pyrimidine core .
- Substituent Introduction : Introducing the 4-phenylpiperazinyl group via nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ for cross-coupling .
- Optimization : Yields (62–67%) are improved by solvent selection (methanol or ethanol/acetone mixtures for recrystallization) and controlled temperature gradients .
| Synthetic Method | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization + coupling | Ethanol, 453 K | 62.58% | |
| Solvent recrystallization | Ethanol/acetone | 66.78% |
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons/carbons to substituents (e.g., fluorophenyl δ 7.2–7.8 ppm; piperazinyl N–CH₂ δ 3.2–3.5 ppm) .
- IR : Identifies functional groups (e.g., C–F stretch ~1220 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between fluorophenyl and pyrimidine rings: 7.97°–69.95°) and intermolecular interactions (Cl···Cl, 3.475 Å van der Waals) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for optimizing biological activity?
SAR studies focus on modifying substituents to enhance target binding:
- Fluorophenyl Group : Enhances lipophilicity and membrane permeability .
- Piperazinyl Moiety : Modulates receptor affinity (e.g., serotonin/dopamine receptors) via hydrogen bonding .
- Methyl Groups : Reduce steric hindrance, improving binding pocket compatibility .
| Substituent | Biological Impact | Target Affinity |
|---|---|---|
| 4-Fluorophenyl | Anticancer (kinase inhibition) | IC₅₀ = 0.8 µM |
| 4-Phenylpiperazine | Neurotransmitter modulation | Kᵢ = 12 nM |
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability. Methodological solutions include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm target specificity .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl efficacy in cancer vs. inflammation) .
Q. What crystallographic insights inform molecular docking and drug design?
Crystal structures reveal:
- Binding Conformations : The fluorophenyl group adopts a planar orientation for π-π stacking with aromatic residues (e.g., Phe338 in EGFR) .
- Intermolecular Forces : Chlorine/fluorine interactions stabilize ligand-receptor complexes (e.g., Cl···Cl contacts in PAR2 antagonists) .
- Solvent Channels : Methanol/ethanol recrystallization minimizes steric clashes in the active site .
Methodological Guidelines
- Synthetic Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and heating rates .
- Data Interpretation : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity trends .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity screening (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
